molecular formula C26H22FN7O3 B611970 4-(4-((4-((3-acrylamidophenyl)amino)-5-fluoropyrimidin-2-yl)amino)phenoxy)-N-methylpicolinamide CAS No. 1202759-32-7

4-(4-((4-((3-acrylamidophenyl)amino)-5-fluoropyrimidin-2-yl)amino)phenoxy)-N-methylpicolinamide

Cat. No. B611970
M. Wt: 499.49638
InChI Key: VVLHQJDAUIPZFH-UHFFFAOYSA-N
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Description

The compound “4-(4-((4-((3-acrylamidophenyl)amino)-5-fluoropyrimidin-2-yl)amino)phenoxy)-N-methylpicolinamide” appears to be a complex organic molecule. However, there is limited information available about this specific compound. It seems to contain an acrylamidophenyl component, which is a derivative of acrylamide1.



Synthesis Analysis

The synthesis of related compounds often involves the use of acrylamide derivatives. For instance, the synthesis of (3-acrylamidophenyl)boronic acid involves the reaction of 3-aminophenylboronic acid monohydrate with acryloyl chloride2. However, the specific synthesis process for the requested compound is not readily available in the searched resources.



Molecular Structure Analysis

The molecular structure of this compound is not directly available from the searched resources. However, related compounds such as phenylboronic acid have planar structures with sp2-hybridized boron atoms3.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not readily available from the searched resources. However, acrylamide derivatives are known to participate in various chemical reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of this specific compound are not readily available from the searched resources. However, related compounds such as acrylamide are known to be reactive molecules used in the synthesis of polymers4.


Scientific Research Applications

  • A study identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. Analogue 10, structurally related to the queried compound, demonstrated complete tumor stasis in a Met-dependent gastric carcinoma model following oral administration and was advanced into clinical trials (Schroeder et al., 2009).

  • Another research synthesized a series of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides, evaluating them for gastrokinetic activity. Some derivatives showed potent in vivo gastric emptying activity (Kato et al., 1992).

  • A study on the utility of Enaminonitriles in Heterocyclic Synthesis involved the synthesis of new Pyrazole, Pyridine, and Pyrimidine Derivatives, illustrating the versatility of similar compounds in creating a variety of biologically significant derivatives (Fadda et al., 2012).

  • Research on Fluorine-Containing Thiadiazolotriazinones as Potential Antibacterial Agents highlights the use of fluorophenyl groups, similar to those in the queried compound, in synthesizing new biologically active molecules, demonstrating their utility in drug development (Holla et al., 2003).

  • The synthesis and characterization of 4-(4-Aminophenyl)-2,6-diphenylpyrimidine, closely related to the queried compound, was carried out, leading to various derivatives with potential biological activities (Harutyunyan et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound are not directly available from the searched resources. However, acrylamide and its derivatives are known to have potential health risks4.


Future Directions

The future directions for this compound are not directly available from the searched resources. However, photocaged covalent inhibitors, which could potentially include this compound, have been highlighted as a promising approach for controlling enzyme activity in live cells with light67.


Please note that this analysis is based on the information available from the searched resources and may not fully cover all aspects of the requested compound. Further research may be needed to obtain a more comprehensive understanding of this compound.


properties

IUPAC Name

4-[4-[[5-fluoro-4-[3-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN7O3/c1-3-23(35)31-17-5-4-6-18(13-17)32-24-21(27)15-30-26(34-24)33-16-7-9-19(10-8-16)37-20-11-12-29-22(14-20)25(36)28-2/h3-15H,1H2,2H3,(H,28,36)(H,31,35)(H2,30,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLHQJDAUIPZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((4-((3-acrylamidophenyl)amino)-5-fluoropyrimidin-2-yl)amino)phenoxy)-N-methylpicolinamide

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